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Abstract

This technical guide provides an in-depth initial investigation into the reactivity of 4-Bromo-5-
methoxy-2-methylaniline. This compound is a substituted aniline containing a bromine atom,
a methoxy group, and a methyl group on the benzene ring, making it a versatile building block
for the synthesis of more complex molecules in the pharmaceutical and materials science
industries. This document summarizes its key chemical properties, predicted reactivity in
common organic transformations, and detailed experimental protocols for representative
reactions. The guide is intended to serve as a foundational resource for researchers interested
in utilizing this molecule in their synthetic endeavors.

Chemical Properties and Spectroscopic Data

4-Bromo-5-methoxy-2-methylaniline, with the chemical formula CsH10BrNO, is a multifaceted
aromatic amine.[1] Its structure incorporates several functional groups that dictate its chemical
behavior. The physical and computed properties of this compound are summarized in the table
below. While experimental spectroscopic data for this specific molecule is not readily available
in the public domain, the table includes predicted data based on the analysis of its structural
analogs.[2][3]
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Property Value

IUPAC Name 4-bromo-5-methoxy-2-methylaniline
CAS Number 152626-77-2

Molecular Formula CsH10BrNO

Molecular Weight 216.07 g/mol

Appearance Predicted: White to off-white solid
Melting Point Not available

Boiling Point Not available

Predicted *H NMR

Peaks corresponding to aromatic protons,
methoxy protons, methyl protons, and amine
protons. Chemical shifts influenced by the

electronic effects of the substituents.

Predicted 13C NMR

Resonances for eight distinct carbon atoms,
including substituted and unsubstituted aromatic

carbons, and the methyl and methoxy carbons.

Predicted IR (cm™1)

Characteristic peaks for N-H stretching (amine),
C-H stretching (aromatic and aliphatic), C-O
stretching (methoxy), and C-Br stretching.

Predicted Mass Spectrum

Molecular ion peak (M+) and isotopic peak
(M+2) characteristic of a monobrominated
compound. Fragmentation patterns would
involve loss of methyl, methoxy, and amino

groups.

Predicted Reactivity

The reactivity of 4-Bromo-5-methoxy-2-methylaniline is governed by the interplay of its
functional groups: the activating amino (-NHz), methoxy (-OCHs), and methyl (-CHs) groups,
and the deactivating but synthetically versatile bromo (-Br) group.
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Electrophilic Aromatic Substitution

The amino, methoxy, and methyl groups are all ortho-, para-directing and activating for
electrophilic aromatic substitution. The positions ortho and para to the strongly activating amino
group are the most susceptible to electrophilic attack. However, steric hindrance from the
adjacent methyl and methoxy groups will influence the regioselectivity of these reactions.
Further bromination, for instance, would likely occur at the position ortho to the amino group
that is not already substituted.[4][5]

Reactions of the Amino Group

The primary amino group is a key site for a variety of transformations. It can be diazotized to
form a diazonium salt, which is a versatile intermediate for introducing a wide range of
functional groups via Sandmeyer or similar reactions.[6][7] The amino group can also
participate in N-alkylation, N-acylation, and condensation reactions.

Reactions of the Bromo Group

The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling
reactions, such as the Buchwald-Hartwig amination for the formation of new C-N bonds.[3][9]
[10][11][12] It can also be a site for the formation of organometallic reagents, such as Grignard
or organolithium reagents, which can then react with various electrophiles.

Key Experimental Protocols

The following are detailed, generalized protocols for key reactions that 4-Bromo-5-methoxy-2-
methylaniline is expected to undergo. Researchers should note that optimization of reaction
conditions may be necessary to achieve desired yields and purity.

Diazotization and Sandmeyer Reaction

This two-step protocol describes the conversion of the amino group to a diazonium salt,
followed by its replacement with a chloro group as a representative Sandmeyer reaction.

Step 1: Diazotization

o Dissolve 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline in a suitable acidic solution
(e.g., 3M HCI) and cool the mixture to 0-5 °C in an ice bath.
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» Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNOz) in water dropwise to the
aniline solution, maintaining the temperature below 5 °C.

« Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the
diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction (Chlorination)

e In a separate flask, prepare a solution of 1.2 equivalents of copper(l) chloride (CuCl) in
concentrated hydrochloric acid and cool it to 0-5 °C.

» Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous
nitrogen gas evolution should be observed.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic
layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel.

NaNO2, HCl, 0-5 °C

4-Bromo-5-methoxy-2-methylaniline Diazonium Salt 4-Bromo-1-chloro-5-methoxy-2-methylbenzene

Click to download full resolution via product page

Caption: Diazotization followed by Sandmeyer reaction.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4-
Bromo-5-methoxy-2-methylaniline with a generic secondary amine.

e To an oven-dried Schlenk tube, add 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline,
1.2 equivalents of the desired amine, a palladium catalyst (e.g., 2 mol% Pdz(dba)s), a
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suitable phosphine ligand (e.g., 4 mol% XPhos), and 1.4 equivalents of a base (e.g., sodium
tert-butoxide).

o Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
¢ Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

» Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC or GC-MS.

o After completion, cool the reaction to room temperature, dilute with an organic solvent, and
filter through a pad of Celite.

o Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Reactants

4-Bromo-5-methoxy-2-methylaniline

Reagents

Coupled Product

Pd Catalyst

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination workflow.
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Electrophilic Bromination

This protocol provides a general method for the further bromination of the aromatic ring.

» Dissolve 1.0 equivalent of 4-Bromo-5-methoxy-2-methylaniline in a suitable solvent (e.g.,
acetic acid or a chlorinated solvent).

e Cool the solution to 0 °C in an ice bath.

e Slowly add a solution of 1.0 equivalent of a brominating agent (e.g., N-bromosuccinimide or
bromine in acetic acid) dropwise.

 Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.
e Upon completion, quench the reaction with a solution of sodium thiosulfate.

o Extract the product with an organic solvent, wash with water and brine, dry over anhydrous

sodium sulfate, and concentrate.

» Purify the crude product by column chromatography or recrystallization.

4-Bromo-5-methoxy-2-methylaniline

Br+ (e.g., NBS)

Dibrominated Product

Click to download full resolution via product page

Caption: Electrophilic bromination of the aromatic ring.

Conclusion

4-Bromo-5-methoxy-2-methylaniline is a promising chemical intermediate with multiple
reactive sites that can be selectively functionalized. Its amino group allows for diazotization and
subsequent Sandmeyer-type reactions, while the bromo substituent opens avenues for

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b116754?utm_src=pdf-body
https://www.benchchem.com/product/b116754?utm_src=pdf-body-img
https://www.benchchem.com/product/b116754?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

transition-metal-catalyzed cross-coupling reactions. The activated aromatic ring is also
susceptible to further electrophilic substitution. The protocols and reactivity predictions provided
in this guide offer a solid starting point for the exploration of this molecule's synthetic potential
in the development of novel compounds for various applications. Further experimental work is
warranted to fully elucidate its reaction scope and optimize conditions for specific
transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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